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Get Quote

Parthenolide (PTL), a sesquiterpene lactone derived from Tanacetum parthenium, exhibits multi-target

anticancer properties, making it an ideal candidate for network pharmacology analysis. This approach

elucidates complex mechanisms involving amino acid metabolism, oxidative stress, and lipid metabolism

reprogramming across various cancers, including lung adenocarcinoma (LUAD), papillary thyroid

carcinoma (PTC), and breast cancer [1] [2] [3].

Workflow Overview

The analytical workflow integrates multi-omics data, network construction, and experimental validation.

Computational predictions are essential to guide subsequent experimental work [1] [2] [3].
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Start Analysis

Target Prediction
(PharmMapper, SwissTargetPrediction)

Disease Target Collection
(GeneCards, OMIM, TTD)

PPI Network Construction
(String, Cytoscape)

Enrichment Analysis
(GO, KEGG, Metascape)

Molecular Docking & Dynamics
(AutoDock, GROMACS)

Multi-Omics Integration
(Proteomics, Metabolomics, Lipidomics)

Experimental Validation
(in vitro, in vivo)

Click to download full resolution via product page

Protocol 1: Target Identification and Network Construction
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1.1 Parthenolide Target Prediction

Databases & Tools: PharmMapper [3], SwissTargetPrediction.
Procedure:

Obtain the canonical SMILES (e.g., CC1=C(C(=C)C(=O)OC(C1(C)C)CC=C2C3C(C2)(CO3)C)
from PubChem.

Submit SMILES structure to PharmMapper and SwissTargetPrediction.
Set species to "Homo sapiens" and use default parameters.

Standardize target gene names using UniProt database.

1.2 Disease Target Collection

Databases & Tools: GeneCards [3], OMIM [2], TTD.

Procedure:
Search databases with keywords (e.g., "lung adenocarcinoma," "breast cancer").

For GeneCards, use a relevance score cutoff (e.g., >10) to filter targets [3].
Merge results and remove duplicates to create a disease-target set.

1.3 Network Construction and Analysis

Tools: Cytoscape (v3.9.0+) [2] [3].
Procedure:

Intersect PTL and disease targets to obtain potential therapeutic targets.
Submit common targets to STRING database to build a Protein-Protein Interaction (PPI)

network; set confidence score > 0.7 [1].
Import network into Cytoscape.

Use CytoHubba or MCODE plugins to identify topologically significant nodes (hub targets)
based on Degree, Betweenness, and Closeness centrality.

Table 1: Key Databases for Target Identification

Database Purpose URL Key Features

PharmMapper Drug Target

Prediction

http://www.lilab-

ecust.cn/pharmmapper/

Reversed pharmacophore

matching

GeneCards Disease Target

Collection

https://www.genecards.org/ Integrates data from >150

web sources
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Database Purpose URL Key Features

STRING PPI Network
Construction

https://cn.string-db.org/ Functional protein
association networks

Cytoscape Network
Visualization &

Analysis

https://cytoscape.org/ Open-source platform for
complex networks

Protocol 2: Functional Enrichment and Pathway Analysis

2.1 Gene Ontology (GO) and KEGG Pathway Enrichment

Tools: Metascape [1], clusterProfiler (R package).
Procedure:

Input the list of common targets into Metascape.
Perform analysis with parameters: Min Overlap = 3, P-value Cutoff = 0.01, Min Enrichment =

1.5 [1].
Select "GO Biological Processes," "Molecular Functions," "Cellular Components," and "KEGG

Pathways".
Download and visualize results as bar plots, bubble plots, or circos plots.

2.2 Construction of Compound-Target-Pathway Network

Tools: Cytoscape.
Procedure:

Create three node types: Parthenolide (compound), core targets (proteins), and significant
pathways.

Establish edges representing interactions between them.
Use Cytoscape's "Organic" or "Prefuse Force Directed" layout for visualization.

Analyze network topology to identify key targets and core pathways.

Table 2: Typical Enrichment Results for Parthenolide in Cancer Studies
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Analysis
Type

Category Significantly Enriched Terms Function/Implication

GO
Analysis

Biological

Process

Response to oxidative stress;

Regulation of amino acid
metabolism [1]

Underlies PTL's ability to disrupt redox

balance & metabolic reprogramming

GO
Analysis

Molecular
Function

Phospholipase A2 activity [2] Relates to PTL's effect on lipid
metabolism

KEGG
Pathway

Signaling
Pathways

HIF-1 signaling pathway [4];
JNK signaling pathway [3]

Inhibits tumor growth, metastasis, and
induces apoptosis

Protocol 3: Molecular Docking and Dynamics Validation

3.1 Molecular Docking

Software: AutoDock Vina, CB-Dock.

Ligand & Protein Preparation:
Download PTL 3D structure (SDF format) from PubChem, convert to PDBQT.

Retrieve protein crystal structures (e.g., JNK, PLA2G4A, HIF-1α) from PDB. Remove water,
add hydrogens, compute Gasteiger charges [2] [3].

Docking Execution:
Define a docking box to encompass the protein's active site.

Run Vina with an exhaustiveness value of 8.
Analyze results based on binding affinity (kcal/mol); values ≤ -5.0 suggest strong binding [3].

3.2 Molecular Dynamics (MD) Simulation

Software: GROMACS, AMBER.
Procedure:

Solvate the top-ranked docking complex in a cubic water model and add ions to neutralize.
Energy-minimize the system using the steepest descent algorithm.

Equilibrate under NVT and NPT ensembles for 100-500 ps.
Run a production MD simulation for 50-200 ns.

Analyze Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and
hydrogen bonds to assess complex stability [1] [3].
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Protocol 4: Multi-Omics Integration and Experimental Validation

4.1 Proteomics and Metabolomics Integration

Proteomics (Label-free Quantification):
Treat cancer cells (e.g., H1975 LUAD cells) with PTL (e.g., 10 μM, 24h) and controls [1].
Extract proteins, digest with trypsin, and analyze by LC-MS/MS (e.g., Nano HPLC) [1].

Identify differentially expressed proteins (DEPs) using MaxQuant.
Targeted Metabolomics:

Extract metabolites from cell pellets using cold methanol.
For targeted amino acid metabolomics, use LC-MS/MS with stable isotope-labeled internal

standards [1].
For untargeted lipidomics, analyze extracts using UHPLC/Q-TOF–MS; identify lipids via

LipidSearch software [2].
Data Integration: Overlay DEPs and altered metabolites onto the network pharmacology-derived

pathways for validation.

4.2 In Vitro and In Vivo Validation

Key Targets & Pathways: Validate predictions for targets like JNK, GCTG, and PLA2G4A, and

processes like oxidative stress and amino acid metabolism [1] [3].
In Vitro Assays:

Cell Viability: Trypan blue exclusion assay or MTT after PTL treatment [4].
Oxidative Stress: Measure ROS, GSH/GSSG, NADPH/NADP+ levels using commercial kits

[1].
Western Blot: Confirm protein expression of key targets (e.g., p-JNK, HIF-1α, GCTG) [1] [4]

[3].
qPCR: Validate mRNA levels of hub genes.

In Vivo Validation:
Use xenograft mouse models.

Administer PTL (e.g., 5-10 mg/kg, i.p.) and monitor tumor growth.
Analyze tumor tissues via IHC and Western blot for target protein expression [4].

The signaling pathway diagram below synthesizes PTL's multi-target mechanism validated through this

workflow.
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Parthenolide (PTL) Mechanisms

PTL

Inhibition of NF-κB

Inhibition of HIF-1α
Signaling

Activation of
JNK Signaling

Disruption of
Amino Acid & Lipid Metabolism

Induction of
Oxidative Stress

Apoptosis

Inhibited Angiogenesis Inhibited EMT & Metastasis

Inhibited Proliferation

Click to download full resolution via product page

Critical Considerations for Experimental Design

Dose and Time: Determine the IC₅₀ of PTL for each cell line beforehand; 10 μM for 24 hours is

common but varies [1] [2].
Omics Data Quality: Ensure high reproducibility in lipidomics and metabolomics; use at least six

biological replicates per group [2].
Validation Specificity: Use specific chemical inhibitors or siRNA/gene knockdown of core targets

like JNK to confirm mechanistic roles [3].

Conclusion

This integrated protocol provides a robust framework for elucidating the complex, multi-target mechanisms

of parthenolide. The synergistic combination of computational prediction and multi-level experimental

validation is crucial for advancing natural product-based drug discovery.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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